2-Bromo-1-ethylpyridinium tetrafluoroborate CAS number 878-23-9
2-Bromo-1-ethylpyridinium tetrafluoroborate CAS number 878-23-9
An In-depth Technical Guide to 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-ethylpyridinium tetrafluoroborate (CAS Number: 878-23-9), commonly abbreviated as BEP, is a highly efficient pyridinium-type coupling reagent pivotal in modern organic synthesis. Esteemed for its ability to facilitate the formation of amide and ester bonds with high reactivity and minimal racemization, BEP has become an indispensable tool, particularly in the challenging synthesis of sterically hindered and N-methylated peptides.[1][2] Its robust performance surpasses many traditional uronium- and phosphonium-type reagents, making it a reagent of choice for constructing complex molecular architectures in pharmaceutical and materials science research.[2][3] This guide provides a comprehensive overview of BEP, detailing its physicochemical properties, synthesis, mechanism of action, and field-proven applications, alongside practical protocols and safety considerations.
Physicochemical and Structural Properties
BEP is an ionic compound, typically appearing as a white to light-yellow crystalline solid, composed of a 1-ethyl-2-bromopyridinium cation and a non-nucleophilic tetrafluoroborate anion.[4][5] The presence of the stable tetrafluoroborate counterion contributes to the reagent's stability and solubility in a range of common organic solvents.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 878-23-9 | [6][7] |
| Molecular Formula | C₇H₉BBrF₄N | [8] |
| Molecular Weight | 273.86 g/mol | [2][7] |
| Appearance | White to almost white powder or crystals | [4][9] |
| Melting Point | 102-107 °C | [2] |
| Purity | ≥97.0% to ≥98.0% (TLC/HPLC) | [9] |
| Solubility | Soluble in most organic solvents and water | [2][4][5] |
| Synonyms | BEP, α-bromo-N-ethyl pyridinium tetrafluoroborate | [5] |
Synthesis and Mechanism of Action
Synthesis of 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)
The synthesis of BEP is generally achieved through the direct N-alkylation of 2-bromopyridine. The most common laboratory-scale preparation involves the reaction of 2-bromopyridine with a potent ethylating agent, triethyloxonium tetrafluoroborate, in an appropriate solvent like 1,2-dichloroethane.[5][6][10]
Caption: General mechanism for BEP-mediated amide coupling.
Core Applications in Drug Discovery and Synthesis
BEP's primary value lies in its application as a potent condensation reagent for constructing amide and ester linkages, which are fundamental in pharmaceutical chemistry. [3][9]
Synthesis of N-Methylated and Sterically Hindered Peptides
The greatest challenge in peptide synthesis is often the coupling of sterically demanding amino acids, such as N-methylated or Cα,Cα-dialkylated residues, which are crucial for developing peptides with enhanced stability and biological activity. [3]BEP excels in this domain.
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High Reactivity and Low Racemization: BEP demonstrates high reactivity that enables efficient coupling of these hindered residues where other reagents may fail or require harsh conditions. [1][11]Critically, this high reactivity is coupled with a low propensity for racemization of the activated amino acid, preserving stereochemical integrity. [1][5]* Proven Success: Its efficacy has been validated in the successful synthesis of complex peptide fragments, including the 8-11 segment of Cyclosporin A and the pentapeptide moiety of Dolastatin 15, both of which contain challenging N-methylated residues. [1][5][6][11]
Ester and Amide Formation
Beyond peptide chemistry, BEP is a versatile reagent for general ester and amide synthesis. [2][9]It is particularly useful for creating active esters, hindered esters, and tert-butyl esters, broadening its utility across various organic synthesis pathways. [2]
Experimental Protocol: General Peptide Coupling
This protocol provides a trusted, step-by-step methodology for a standard solution-phase peptide coupling reaction using BEP. The causality for each step is explained to ensure scientific integrity and reproducibility.
Materials:
-
N-protected amino acid (1.0 equiv)
-
C-protected amino acid or peptide (1.1 equiv)
-
BEP (1.1 equiv)
-
Diisopropylethylamine (DIEA) (3.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Dissolution: Dissolve the N-protected amino acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Anhydrous and inert conditions are critical to prevent hydrolysis of the reagent and activated intermediates.
-
Cooling: Cool the solution to 0 °C using an ice bath. Causality: Cooling minimizes potential side reactions, including racemization, during the activation step.
-
Activation: Add BEP (1.1 equiv) and DIEA (1.0 equiv) to the solution. Stir for 10-15 minutes at 0 °C. Causality: BEP activates the carboxylic acid. DIEA acts as the base to form the initial carboxylate without being nucleophilic itself.
-
Amine Addition: Add the C-protected amino acid (1.1 equiv) and additional DIEA (2.0 equiv) to the reaction mixture. Causality: The second portion of the base neutralizes the amine salt (if applicable) and facilitates the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS. Causality: Warming to room temperature provides sufficient energy to overcome the activation barrier for the coupling of hindered substrates.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude peptide by flash column chromatography or recrystallization as needed.
Comparative Analysis with Other Coupling Reagents
BEP's performance is best understood in comparison to other widely used coupling reagents. Its pyridinium-based structure offers distinct advantages over common uronium (HBTU) and phosphonium (BOP, PyBrOP) reagents, especially in demanding contexts. [2]
| Reagent | Type | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| BEP | Pyridinium | High reactivity, low racemization , good for hindered systems, water-soluble byproduct. [1][2] | Base and acid sensitive. [5] | N-methylated & sterically hindered peptides. [5][12] |
| HBTU | Uronium | Widely used, reliable for standard couplings. | Can cause guanidinylation of N-terminus; byproduct can be difficult to remove. | Routine solid-phase peptide synthesis. |
| BOP | Phosphonium | Very high reactivity. | Forms carcinogenic HMPA as a byproduct. | Hindered couplings where safety permits. |
| PyBrOP | Phosphonium | High reactivity, avoids HMPA byproduct. | More expensive, can be less efficient than BEP for some N-methylated residues. [2]| Hindered couplings as a safer BOP alternative. |
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. BEP is a hazardous chemical and must be handled with appropriate precautions.
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Hazards: BEP is classified as a skin and eye irritant and may cause respiratory tract irritation. [8][13]The chemical, physical, and toxicological properties have not been fully investigated. [14]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [6]Work in a well-ventilated fume hood. For handling the solid, an N95 (US) or equivalent particulate respirator is recommended. [6][13]* Handling: Avoid dust formation and inhalation. [13]Prevent contact with skin and eyes.
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Storage: BEP is sensitive to base and strong acids. [5]It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture. [2][13]Long-term storage at -20°C is recommended for optimal stability, where it is stable for at least two years. [2]* Incompatibilities: Avoid contact with strong oxidizing agents, water, acids, and bases. [13]
Conclusion
2-Bromo-1-ethylpyridinium tetrafluoroborate has firmly established itself as a superior coupling reagent in the synthetic chemist's toolbox. Its exceptional ability to mediate the formation of amide bonds in sterically demanding environments with high efficiency and fidelity makes it particularly valuable in drug discovery and peptide science. By understanding its mechanism, applications, and proper handling, researchers can leverage BEP to accelerate the synthesis of complex molecules and novel therapeutics.
References
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Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204–205. [Link]
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Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters. [Link]
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Industrial Applications of 2-Bromo-1-ethylpyridinium Tetrafluoroborate: A Supplier's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Li, P. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Request PDF on ResearchGate. [Link]
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2-Bromo-1-ethylpyridinium Tetrafluoroborate: A Potent Condensation Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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SAFETY DATA SHEET - 2-Bromo-1-ethylpyridinium tetrafluoroborate. (2023). Fisher Scientific. [Link]
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